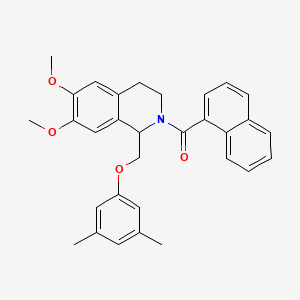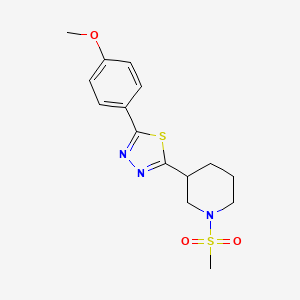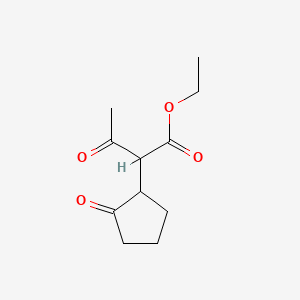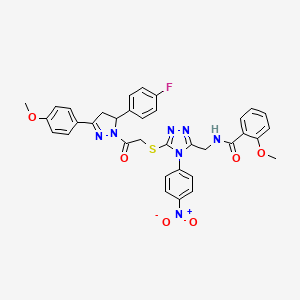methylamine CAS No. 865611-97-8](/img/structure/B2743239.png)
[(4-Bromophenyl)sulfonyl](3-carbazol-9-yl-2-hydroxypropyl)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-substituted chiral piperazines was achieved via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
Aplicaciones Científicas De Investigación
Antimicrobial Agents
The synthesized compound N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine has shown promising antimicrobial activity. It effectively fights Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . Researchers are exploring its potential as a novel antimicrobial agent.
Antioxidant Properties
The same compound was evaluated for antioxidant activity using assays such as DPPH, ABTS, and ferric reducing power. Its antioxidant effect suggests potential benefits in oxidative stress-related conditions .
Toxicity Testing
Researchers assessed the toxicity of this compound using freshwater cladoceran Daphnia magna Straus . Understanding its safety profile is crucial for therapeutic development .
Alternative Toxicity Testing
In silico studies were conducted to predict antimicrobial effects and toxicity. These computational analyses provide valuable insights into safety and efficacy .
Hole Transporting Materials (HTMs) in Organic Electronics
Another related compound, 4-(9H-Carbazol-9-yl)triphenylamine , has applications in organic electronics. It serves as a hole-transporting material (HTM) in devices like organic solar cells and light-emitting diodes (LEDs) .
Polymerization and Conductive Polymers
Carbazole derivatives, including poly(2,6-carbazole) , have been studied for their electrochemical polymerization methods. These polymers exhibit interesting properties, such as conductivity and optical absorption, making them useful in optoelectronic devices .
Propiedades
IUPAC Name |
4-bromo-N-(3-carbazol-9-yl-2-hydroxypropyl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-24(29(27,28)18-12-10-16(23)11-13-18)14-17(26)15-25-21-8-4-2-6-19(21)20-7-3-5-9-22(20)25/h2-13,17,26H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNNELBWDQTYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromophenyl)sulfonyl](3-carbazol-9-yl-2-hydroxypropyl)methylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid](/img/structure/B2743156.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![Dimethyl[4-(2-nitro-1-phenylthioethyl)phenyl]amine](/img/structure/B2743165.png)


![E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2743168.png)
![N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2743170.png)
![Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/structure/B2743171.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,4-difluorophenyl)methanone](/img/structure/B2743173.png)


